(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
Overview
Description
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of both amino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Scientific Research Applications
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of chiral catalysts and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to an olefinic acid. This can be done through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method involves the asymmetric synthesis of β-lactams via a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, amine, and ketene silyl acetal derivatives can be employed to obtain the vicinal hydroxylamino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, is common in industrial settings to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of a keto acid or aldehyde derivative.
Reduction: Formation of a primary amine or alcohol.
Substitution: Formation of substituted amino or hydroxy derivatives.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid with similar structural features but a longer carbon chain.
(2S,3R)-3-hydroxy-2-methylbutanoic acid: Another hydroxy amino acid with a different side chain structure.
(2S,3R)-N-benzoylphenylisoserine: A precursor for taxane-containing cytostatics with similar stereochemistry.
Uniqueness
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-14-2 | |
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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